molecular formula C24H24BrNO6 B11091301 6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

Cat. No.: B11091301
M. Wt: 502.4 g/mol
InChI Key: IUMRIIKBMYOSGP-XDOYNYLZSA-N
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Description

6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a pyrrol ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid typically involves multiple steps:

    Formation of the Pyrrol Ring: The pyrrol ring can be synthesized through a cyclization reaction involving the appropriate precursors.

    Introduction of the Bromophenyl Group: This step involves the use of a bromination reaction to introduce the bromophenyl group into the molecule.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

    Final Assembly: The final step involves the coupling of the different fragments to form the complete molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The bromophenyl and methoxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde.

    Reduction: Reduction of the carbonyl groups can result in the formation of alcohols.

    Substitution: Substitution reactions can yield various derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit biological activity that could be harnessed for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
  • 6-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

Uniqueness

The uniqueness of 6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This difference can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C24H24BrNO6

Molecular Weight

502.4 g/mol

IUPAC Name

6-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C24H24BrNO6/c1-32-18-12-8-15(9-13-18)21-20(22(29)16-6-10-17(25)11-7-16)23(30)24(31)26(21)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20-

InChI Key

IUMRIIKBMYOSGP-XDOYNYLZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCCCCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCCCC(=O)O

Origin of Product

United States

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